(3E)-3-{2-[(4-tert-butylphenyl)carbonyl]hydrazinylidene}-N-(3,4-dichlorophenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-{[(4-TERT-BUTYLPHENYL)FORMAMIDO]IMINO}-N-(3,4-DICHLOROPHENYL)BUTANAMIDE is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a tert-butylphenyl group, a formamido group, and a dichlorophenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[(4-TERT-BUTYLPHENYL)FORMAMIDO]IMINO}-N-(3,4-DICHLOROPHENYL)BUTANAMIDE typically involves the following steps:
Formation of the tert-butylphenyl group: This can be achieved through Friedel-Crafts alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the formamido group: This step involves the reaction of the tert-butylphenyl group with formamide under acidic conditions to form the formamido derivative.
Coupling with the dichlorophenyl group: The final step involves the coupling of the formamido derivative with 3,4-dichlorophenylbutanamide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[(4-TERT-BUTYLPHENYL)FORMAMIDO]IMINO}-N-(3,4-DICHLOROPHENYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
(3E)-3-{[(4-TERT-BUTYLPHENYL)FORMAMIDO]IMINO}-N-(3,4-DICHLOROPHENYL)BUTANAMIDE has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3E)-3-{[(4-TERT-BUTYLPHENYL)FORMAMIDO]IMINO}-N-(3,4-DICHLOROPHENYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3E)-3-{[(4-METHYLPHENYL)FORMAMIDO]IMINO}-N-(3,4-DICHLOROPHENYL)BUTANAMIDE
- (3E)-3-{[(4-ETHYLPHENYL)FORMAMIDO]IMINO}-N-(3,4-DICHLOROPHENYL)BUTANAMIDE
- (3E)-3-{[(4-ISOPROPYLPHENYL)FORMAMIDO]IMINO}-N-(3,4-DICHLOROPHENYL)BUTANAMIDE
Uniqueness
(3E)-3-{[(4-TERT-BUTYLPHENYL)FORMAMIDO]IMINO}-N-(3,4-DICHLOROPHENYL)BUTANAMIDE is unique due to the presence of the tert-butyl group, which imparts specific steric and electronic properties to the compound
Properties
Molecular Formula |
C21H23Cl2N3O2 |
---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
4-tert-butyl-N-[(E)-[4-(3,4-dichloroanilino)-4-oxobutan-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C21H23Cl2N3O2/c1-13(11-19(27)24-16-9-10-17(22)18(23)12-16)25-26-20(28)14-5-7-15(8-6-14)21(2,3)4/h5-10,12H,11H2,1-4H3,(H,24,27)(H,26,28)/b25-13+ |
InChI Key |
AUTLWWOEPPJCCY-DHRITJCHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)C(C)(C)C)/CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)C(C)(C)C)CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.